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2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline

Mutagenicity Ames test Hepatocyte activation

Standard heterocyclic amine reference compounds lack the deacetylase-dependent activation profile required for mechanistic genotoxicity research. This N-acetylated MeIQ metabolite offers validated, attenuated mutagenicity across four endpoints (Ames, DNA damage, UDS, SCE). - Deacetylase phenotyping: Paraoxon-sensitive activity (Ki not applicable; use 32 µM Km) - Fecal biomarker: 3% recovery after MeIQ dosing (validated benchmark) - Multi-assay positive control: Non-saturating activity from 0.1-10 µM

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 114480-41-0
Cat. No. B13752728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline
CAS114480-41-0
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)NC(=O)C)C
InChIInChI=1S/C14H14N4O/c1-8-7-11-10(5-4-6-15-11)12-13(8)18(3)14(17-12)16-9(2)19/h4-7H,1-3H3,(H,16,17,19)
InChIKeyQOLZAUZEILFMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AcMeIQ: Chemical Identity & Specification


2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline (CAS 114480-41-0), also designated AcMeIQ or N-(3,4-dimethylimidazo[4,5-f]quinolin-2-yl)acetamide, is a heterocyclic aromatic amine with the molecular formula C₁₄H₁₄N₄O and a molecular weight of 254.29 g/mol . It is the N-acetylated metabolite of the potent food-derived mutagen 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), which belongs to the imidazoquinoline class of heterocyclic amines formed during high-temperature cooking of protein-rich foods [1]. The compound is primarily utilized as an analytical reference standard in mutagenicity research, metabolism studies, and carcinogen biomonitoring workflows [2].

Analytical Reference Standard
N-acetylated metabolite of the food mutagen MeIQ
Research context: mutagenicity, metabolism, biomonitoring
Not directly substitutable with MeIQ or AcIQ

AcMeIQ Differentiation from Parent Amine and Analogs


Simple substitution of 2-Acetylamino-3,4-dimethylimidazo(4,5-f)quinoline (AcMeIQ) with its parent amine MeIQ, the closely related N-acetyl analog AcIQ, or other imidazoquinoline derivatives is scientifically invalid. Each compound exhibits a distinct profile of mutagenic potency, genotoxicity, enzyme kinetics, metabolic fate, and deacetylase-dependent activation that precludes interchangeability. Critically, N-acetylation of MeIQ yields a metabolite that is markedly less mutagenic than the parent, whereas N-acetylation of IQ generates a compound (AcIQ) that is slightly more potent than its precursor, demonstrating that the effect of the acetyl modification is compound-specific rather than class-general [1]. Furthermore, the deacetylation kinetics differ approximately two-fold between AcMeIQ and AcIQ (Km: 32 vs. 67 µM), and their fecal excretion profiles diverge substantially (AcMeIQ ~3% vs. AcIQ not detected) [2]. These quantitative differences render any presumptive functional equivalence among these compounds unsupported by evidence.

MeIQ (parent amine)
Reported higher mutagenic potency and different metabolic activation requirements. Attenuated genotoxicity profile of AcMeIQ may not be reproduced.
AcIQ (N-acetyl-IQ)
Different enzyme kinetics (deacetylation Km) and absence of fecal excretion. Metabolic fate context does not transfer between these N-acetyl derivatives.
Other imidazoquinolines
N-acetylation effect is compound-specific, not class-general. Genotoxicity ranking and deacetylase sensitivity may shift substantially across analogs.

AcMeIQ: Head-to-Head Evidence for Procurement


Reduced Mutagenicity in Ames Test with Hepatocyte Activation

In the Salmonella typhimurium TA98 bacterial mutagenesis assay employing rat hepatocyte activation, AcMeIQ displayed markedly reduced mutagenic activity compared to its parent compound MeIQ. By contrast, the isomeric N-acetyl derivative AcIQ was slightly more potent than its parent IQ under identical conditions [1]. This divergent effect of N-acetylation on mutagenic potency highlights that AcMeIQ cannot be replaced by either MeIQ or AcIQ in any experiment or bioassay requiring graded or attenuated mutagenicity calibration.

Bacterial mutagenicity (Ames TA98)
Head-to-head
AcMeIQ markedly less mutagenic than MeIQ; AcIQ slightly more potent than IQ
Supports attenuated mutagenicity calibration
Directional rank with hepatocyte activation; quantitative revertant values not tabulated
Mutagenicity Ames test Hepatocyte activation Heterocyclic amines Food mutagen

Reduced DNA Damage in PCB-Induced Hepatocytes

In primary rat hepatocytes isolated from PCB-pretreated animals, both AcMeIQ and MeIQ induced DNA damage measurable by alkaline elution at low micromolar concentrations (10⁻⁶ M). However, AcMeIQ was less potent than MeIQ at this concentration, while AcIQ was more potent than IQ—demonstrating a compound-specific inversion of the effect of N-acetylation on genotoxic potency [1]. The same rank order was observed in unscheduled DNA synthesis (UDS) assays conducted in parallel [1].

DNA damage (alkaline elution)
Head-to-head
At 10⁻⁶ M: AcMeIQ less potent than MeIQ; AcIQ more potent than IQ
Reported rank order for genotoxicity differs by N-acetyl compound
Rank consistent with UDS endpoint; no damage in uninduced hepatocytes
DNA damage Alkaline elution Hepatocyte genotoxicity Unscheduled DNA synthesis PCB induction

Deacetylation Kinetics in Rat Liver Cytosol

The reverse deacetylation reaction of AcMeIQ in rat liver cytosol exhibited a Michaelis-Menten constant (Km) of 32 µM, which is approximately 2.1-fold lower than the Km of 67 µM measured for AcIQ under identical assay conditions [1]. This indicates that AcMeIQ is a superior substrate for hepatic deacetylase(s) compared to AcIQ, implying more rapid metabolic conversion back to the mutagenic parent amine MeIQ upon cellular uptake.

Deacetylation kinetics (Km)
Head-to-head
Km = 32 µM (AcMeIQ) vs 67 µM (AcIQ)
Reported higher deacetylase affinity for AcMeIQ
2.1-fold lower Km; supports acetylator phenotype-dependent genotoxicity studies
Enzyme kinetics Deacetylation N-acetyltransferase Liver cytosol Metabolic activation

Differential Fecal Excretion in Rat

Following intraperitoneal administration of 5 mg/kg MeIQ to rats, the fecal recovery of AcMeIQ was approximately 3% of the administered dose, compared to approximately 1% for unmetabolized MeIQ, representing a ~3-fold enrichment of the acetylated metabolite over the parent in feces. In contrast, AcIQ was not detected in feces at all after IQ administration, highlighting a profound metabolic fate difference between these two N-acetyl derivatives [1]. Urinary recovery of total organic-extractable metabolites (parent + N-acetyl) accounted for 0.1–1% of the administered dose over 24 hours [1].

Fecal excretion (24 h)
Head-to-head
AcMeIQ ~3% of dose; MeIQ ~1%; AcIQ not detected
Fecal metabolic signature benchmark
AcIQ absence contrasts with AcMeIQ; supports enterohepatic recirculation research
Excretion Metabolism Pharmacokinetics Fecal recovery Biomonitoring

Deacetylase-Dependent Mutagenicity: Paraoxon Sensitivity

The mutagenic effects of AcMeIQ in S. typhimurium TA98 with microsomal activation were markedly reduced by the deacetylase inhibitor paraoxon. In contrast, paraoxon did not affect IQ- or MeIQ-induced DNA damage or mutagenicity [1]. This differential sensitivity provides direct evidence that AcMeIQ requires enzymatic deacetylation to exert its genotoxic effects, whereas the parent amine MeIQ bypasses this activation step. Paraoxon also reduced DNA strand breaks induced by AcMeIQ in PCB-induced hepatocytes but had no effect on MeIQ-induced damage [1].

Paraoxon sensitivity
Head-to-head
AcMeIQ genotoxicity markedly reduced by paraoxon; MeIQ/IQ unaffected
Deacetylase-dependent activation context
Tool compound for paraoxon-sensitive pathway dissection; class-specific response
Deacetylase inhibition Paraoxon Metabolic activation Mutagenicity modulation Enzyme phenotyping

Reduced Sister Chromatid Exchange in V79 Cells

In Chinese hamster V79 cells co-cultured with PCB-induced rat hepatocytes as an activation system, AcMeIQ induced fewer sister chromatid exchanges (SCEs) than MeIQ. By comparison, IQ and AcIQ were equally active in this assay [1]. This cytogenetic endpoint independently confirms the pattern—AcMeIQ is less genotoxic than its parent MeIQ, while AcIQ retains full activity relative to IQ—and demonstrates that the differential effect of N-acetylation on genotoxicity is reproducible across three distinct endpoint types (bacterial mutagenesis, DNA damage, and SCE induction) [1].

Sister chromatid exchange
Head-to-head
AcMeIQ induced fewer SCEs than MeIQ; IQ and AcIQ equally active
Cytogenetic genotoxicity ranking
Pattern consistent with Ames and DNA damage endpoints; supports graded positive control use
Sister chromatid exchange Genotoxicity V79 cells Cytogenetics Metabolic activation

AcMeIQ: Validated Application Scenarios


Ames Test Calibration for Attenuated Mutagenicity

When establishing graded mutagenicity dose-response curves in Salmonella typhimurium TA98 with hepatocyte or microsomal activation, AcMeIQ serves as an essential intermediate-activity reference point between the highly mutagenic MeIQ and non-mutagenic solvent controls. Because AcMeIQ is markedly less mutagenic than MeIQ under hepatocyte activation but retains measurable activity [1], it is uniquely suited for laboratories requiring a heterocyclic amine standard with attenuated but quantifiable mutagenic potency that the parent amine MeIQ cannot provide without dilution beyond its linear range.

Deacetylase Phenotyping and Paraoxon-Sensitive Pathway Analysis

AcMeIQ is the compound of choice for deacetylase enzyme phenotyping and inhibitor studies. Its mutagenicity and DNA-damaging activity are markedly reduced by paraoxon, whereas MeIQ and IQ are unaffected [1]. This property makes AcMeIQ indispensable for experiments designed to isolate the contribution of deacetylase-mediated metabolic activation in heterocyclic amine genotoxicity. No other compound in the imidazoquinoline class provides this specific paraoxon-sensitive, deacetylase-dependent activation profile [1].

Fecal Metabolic Biomarker Validation and Enterohepatic Circulation

For metabolism and biomonitoring studies quantifying heterocyclic amine excretion via the fecal route, AcMeIQ provides a validated benchmark with approximately 3% recovery in feces following MeIQ administration, compared to ~1% for the parent MeIQ. Critically, AcIQ is entirely absent from feces after IQ dosing [2]. This presence-versus-absence dichotomy between AcMeIQ and AcIQ makes AcMeIQ the only N-acetylated imidazoquinoline suitable for fecal biomarker method development or enterohepatic recirculation investigations involving the MeIQ metabolic axis [2].

Multi-Endpoint Genotoxicity Reference for DNA Damage, UDS, and SCE

AcMeIQ is validated across at least three independent genotoxicity endpoints—bacterial mutagenesis, DNA damage (alkaline elution), unscheduled DNA synthesis, and sister chromatid exchange—with a consistent attenuation relative to MeIQ in each assay [1]. This multi-endpoint validation makes AcMeIQ the preferred positive control or reference compound for integrated genotoxicity testing batteries that require a single compound with reproducible, non-saturating activity across diverse assay platforms. Neither MeIQ (too potent) nor AcIQ (no attenuation vs. IQ in SCE; absent from feces) offers this combination of moderate, cross-platform genotoxicity and distinct metabolic fate [1][2].

Application
Selection Property
Validation Focus
Ames test mutagenicity calibration
Attenuated mutagenicity reference standard
Hepatocyte- and microsome-based activation conditions
Deacetylase enzyme phenotyping
Paraoxon-sensitive activation profile
Deacetylase-dependent genotoxicity pathway
Fecal metabolic biomarker research
Quantifiable fecal recovery profile
Enterohepatic recirculation studies
Multi-endpoint genotoxicity testing
Cross-platform genotoxicity attenuation profile
SCE, UDS, and DNA damage endpoint reproducibility
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